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Compound of Interest
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Cat. No.: B1674640

Gaxilose Diagnostic Test: Technical Support
Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently
asked questions (FAQs) to address common interferences and issues encountered during the
Gaxilose diagnostic test for lactase activity.

l. Frequently Asked Questions (FAQSs)

Q1: What is the principle of the Gaxilose diagnostic test?

Al: The Gaxilose test is a non-invasive method to assess lactase activity in the small intestine.
Gaxilose (4-galactosylxylose) is a synthetic disaccharide that is hydrolyzed by the enzyme
lactase into galactose and D-xylose. D-xylose is then absorbed in the small intestine, and a
portion of it is excreted in the urine.[1] The amount of D-xylose in a 5-hour urine collection is
directly proportional to the intestinal lactase activity.[1]

Q2: What is the standard dose of Gaxilose and the collection procedure?

A2: The standard procedure involves the oral administration of 0.45 grams of Gaxilose
dissolved in 100-250 mL of water to a fasting patient.[1] Urine is then collected for a total of 5
hours.[1]
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Q3: What is the cut-off point for diagnosing lactose malabsorption?

A3: A common cut-off point for determining lactose malabsorption is 19.18 mg of D-xylose in
the 5-hour urine collection.[1] Results below this threshold are indicative of lactase deficiency.

Q4: What are the main advantages of the Gaxilose test?

A4: The Gaxilose test is non-invasive, simple to perform, and generally well-tolerated by
patients, inducing minimal discomfort.[1] It is a quantitative test that provides a direct measure
of lactase enzyme activity.

Il. Troubleshooting Guide

Unexpected or inaccurate results in the Gaxilose test can arise from a variety of patient-
related, procedural, and medication-related factors. This guide provides a structured approach
to identifying and addressing these common interferences.

Workflow for Troubleshooting Gaxilose Test Results
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A flowchart for troubleshooting unexpected Gaxilose test results.

False Positive Results (Higher than expected D-xylose

excretion)

A false positive result, suggesting normal lactase activity in a patient with clinical symptoms of

lactose intolerance, can be misleading.

Potential Cause

Troubleshooting Steps

Incorrect Urine Collection

- Ensure the first morning urine was discarded
before starting the 5-hour collection.[1]- Verify
that the entire urine volume for the 5-hour period
was collected and the total volume was

accurately recorded.[1]

Dehydration

- Assess the patient for signs of dehydration.
Dehydration can lead to concentrated urine and

potentially affect D-xylose excretion.

Recent Antibiotic Use

- Inquire about any antibiotic use prior to the
test. Recent administration of antibiotics can
alter the gut microbiota, potentially leading to
false negatives in other tests like the hydrogen
breath test, but its impact on Gaxilose should be

considered.[1]

False Negative Results (Lower than expected D-xylose

excretion)

A false negative result can incorrectly diagnose lactase deficiency. Several physiological and

medical conditions can interfere with the absorption and excretion of D-xylose.
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Potential Cause

Troubleshooting Steps

Renal Impairment

- Assess the patient's renal function, as kidney
disease can reduce the excretion of D-xylose.[1]
[2]- In patients with moderately impaired renal
function, the absorption half-life of D-xylose can
be prolonged, and renal clearance is reduced.
[3]- While intestinal absorption of D-xylose may
not be quantitatively modified in chronic renal
insufficiency, the maximal concentration is

reached later.[4]

Small Intestinal Bacterial Overgrowth (SIBO)

- Consider the possibility of SIBO, where
bacteria in the small intestine may metabolize
D-xylose, reducing the amount absorbed and
excreted.[1][5]- Gram-negative bacteria, in
particular, have been noted for their ability to

metabolize xylose.[6]

Delayed Gastric Emptying (Gastroparesis)

- Inquire about conditions or medications that
may cause delayed gastric emptying.[1]- If the
passage of Gaxilose from the stomach to the
small intestine is slowed, its hydrolysis and the
subsequent absorption of D-xylose will be
delayed, leading to lower urinary excretion
within the 5-hour window.

Ascites and Urinary Retention

- These conditions can lead to an incomplete
collection of urine within the specified
timeframe, resulting in falsely low D-xylose

levels.[1]

Elderly Patients

- Interpret results with caution in elderly patients,
as they may have reduced renal function or
delayed gastric emptying, contributing to lower

D-xylose excretion.[1]

Gaxilose Test Interference Pathway
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Pathway of Gaxilose metabolism and sites of common interferences.

lll. Experimental Protocols
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A meticulous adherence to the experimental protocol is crucial for obtaining accurate and
reproducible results.

Patient Preparation Checklist

o Fasting: The patient must fast for at least 8-12 hours prior to the test. Water is permitted.

o Dietary Restrictions: For 24 hours before the test, the patient should avoid foods high in
pentose, such as fruits, jams, and pastries.

» Medication Review: Review the patient's current medications for any drugs that may interfere
with the test. This includes:

o Prokinetic agents (e.g., metoclopramide, domperidone, erythromycin) which can
accelerate gastric emptying.[7][8]

o Anticholinergic drugs and opioids which can delay gastric emptying.[7]

o Drugs affecting renal function (a comprehensive list should be considered, including
certain antibiotics, antihypertensives, and diuretics).[9]

Standard Operating Procedure for Gaxilose Urine Test

e Pre-Test Preparation:
o Confirm the patient has adhered to the fasting and dietary restrictions.
o Record all concomitant medications.

e Baseline Urine Sample:

o The patient should completely empty their bladder. This urine is discarded and the time is
recorded as the start of the test.[1]

o Gaxilose Administration:
o Dissolve 0.45 grams of Gaxilose in 100-250 mL of water.

o The patient should drink the entire solution.
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e Urine Collection:
o Collect all urine produced for the next 5 hours in a single container.[1]
o ltis critical to collect every void during this period.
o Sample Processing:
o At the end of the 5-hour collection period, measure the total volume of urine.
o Aliquot a portion of the well-mixed urine for D-xylose analysis.
o Store the aliquot appropriately as per laboratory guidelines until analysis.
e D-xylose Quantification:
o Analyze the urine aliquot for D-xylose concentration using a validated automated assay.
o Calculation of Total D-xylose Excretion:
o Total D-xylose (mg) = D-xylose concentration (mg/mL) x Total urine volume (mL).

IV. Quantitative Data on Interferences

While precise quantitative data for every interference is not always available, the following table
summarizes known impacts.
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Effect on D-xylose

Quantitative Impact (where

Interference . )
Excretion available)
The absorption half-life of D-
xylose is prolonged from
approximately 31 minutes in
Moderate Renal Impairment Decreased normal subjects to 62 minutes.

The elimination half-life is
prolonged from about 75

minutes to 138 minutes.[3]

Chronic Renal Failure

Markedly Decreased

Nonrenal clearance of D-
xylose is significantly reduced.
The absorption rate is slower,
and the extent of absorption is
less compared to individuals

with normal renal function.[10]

Small Intestinal Bacterial

The extent of the decrease is
variable and depends on the

type and quantity of bacteria

Overgrowth (SIBO) Decreased present. Some gram-negative
bacteria are known to
metabolize xylose.[6]

The magnitude of the effect

Delayed Gastric Emptying Decreased depends on the severity of the

delay.

Prokinetic Drugs (e.g.,

Metoclopramide)

Increased rate of absorption

May lead to a faster initial
excretion of D-xylose. The
overall effect on the 5-hour
total excretion is not well-
quantified for the Gaxilose test

specifically.[7]

Anticholinergic Drugs/Opioids

Decreased rate of absorption

May lead to a slower and lower
excretion of D-xylose within the

5-hour window.[7]
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Disclaimer: This information is intended for technical support and troubleshooting purposes for
research and professional use. It is not a substitute for clinical judgment. All diagnostic results
should be interpreted in the context of the patient's complete clinical picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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